molecular formula C15H18N2O B8710449 8-(4-Methylpiperazin-1-yl)naphthalen-2-ol

8-(4-Methylpiperazin-1-yl)naphthalen-2-ol

Cat. No. B8710449
M. Wt: 242.32 g/mol
InChI Key: ZQYZXIKTVQQEOY-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

Compound 16A is prepared according to the same procedure as 13A, using the following reactants: 8-aminonaphthalen-2-ol (1.6 g, 10 mmol) 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (2 g, 10.4 mmol), sodium carbonate (0.54 g, 5 mmol), 1-butanol (20 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10](O)[CH:11]=[CH:12][CH:13]=2)[CH2:4][CH2:3]1.NC1C=CC=C2C=1[CH:24]=[C:23]([OH:26])[CH:22]=[CH:21]2.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]3[C:9]=2[CH:24]=[C:23]([OH:26])[CH:22]=[CH:21]3)[CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C=1C=C(C=CC1)O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)O
Step Three
Name
Quantity
0.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=CC=C2C=CC(=CC12)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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